2-(Morpholin-2-yl)acetamide
Description
BenchChem offers high-quality 2-(Morpholin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(9)3-5-4-8-1-2-10-5/h5,8H,1-4H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZZCQLWBSKIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-28-5 | |
| Record name | 2-(morpholin-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Elucidating the Profile of a Novel Morpholine Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 2-(Morpholin-2-yl)acetamide
In the landscape of medicinal chemistry and drug development, the morpholine ring is a privileged scaffold, prized for its favorable metabolic stability, aqueous solubility, and ability to engage in crucial hydrogen bonding interactions. This guide focuses on a specific, yet sparsely documented derivative: 2-(Morpholin-2-yl)acetamide. It is critical to distinguish this molecule from its more common isomer, 2-(Morpholin-4-yl)acetamide, where the acetamide moiety is attached to the ring's nitrogen atom. In the subject compound, the linkage is via a carbon atom at the 2-position, creating a chiral center and fundamentally altering its three-dimensional shape and electronic properties.
Given the scarcity of published experimental data for 2-(Morpholin-2-yl)acetamide, this whitepaper serves as a predictive and methodological guide for researchers. By leveraging computational models, analyzing its constituent functional groups—the secondary amine of the morpholine ring and the primary carboxamide—and referencing data from analogous structures, we can construct a robust, anticipated physicochemical profile. This document provides not only predicted values for key parameters but also outlines the essential experimental workflows required for their empirical validation, thereby equipping drug development professionals with the knowledge to effectively characterize and utilize this compound.
Molecular Identity and Structural Attributes
A precise understanding of a compound's structure is the foundation of all subsequent physicochemical analysis.
-
IUPAC Name: 2-morpholin-2-ylacetamide
-
Molecular Formula: C₆H₁₂N₂O₂
-
Canonical SMILES: C1COC(CN1)CC(=O)N[1]
-
InChI Key: XLZZCQLWBSKIMI-UHFFFAOYSA-N[1]
The structure features a saturated morpholine ring, which typically adopts a stable chair conformation. The acetamide group is attached to the C2 position, introducing a stereocenter. The secondary amine at the N4 position and the primary amide at the terminus of the side chain are the key functional groups that will dictate the molecule's solubility, acid-base properties, and potential for intermolecular interactions.
Predicted Physicochemical Properties: A Quantitative Overview
Computational methods provide a valuable first look into a molecule's behavior. The following table summarizes key properties predicted for 2-(Morpholin-2-yl)acetamide, which are essential for early-stage drug discovery assessments.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 144.17 g/mol [2] | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good membrane permeability and oral bioavailability. |
| Monoisotopic Mass | 144.08987 Da[1] | Essential for high-resolution mass spectrometry analysis to confirm identity. |
| XLogP | -1.7[1] | Indicates high hydrophilicity. The compound is predicted to be highly soluble in aqueous media but may face challenges with passive membrane diffusion. |
| Hydrogen Bond Donors | 3 (1 from N-H, 2 from -NH₂)[2] | Strong capacity for hydrogen bonding, contributing to high aqueous solubility and target-binding interactions. |
| Hydrogen Bond Acceptors | 3 (2 from O, 1 from N)[2] | Further enhances potential for solubility and molecular recognition. |
| Polar Surface Area (PSA) | 55.6 Ų[2] | Suggests good potential for oral absorption and blood-brain barrier penetration (generally PSA < 90 Ų is favorable). |
| Rotatable Bonds | 2[2] | Low number of rotatable bonds indicates conformational rigidity, which can be advantageous for binding affinity and reduce entropy loss upon binding. |
In-Depth Analysis of Core Physicochemical Parameters
Lipophilicity and Ionization (LogP & pKa)
The interplay between lipophilicity (LogP) and ionization (pKa) governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity (LogP): The predicted XLogP of -1.7 signifies that 2-(Morpholin-2-yl)acetamide is substantially more soluble in water than in octanol.[1] This high polarity is driven by the morpholine ring's oxygen and nitrogen atoms, as well as the primary amide group. While this ensures excellent aqueous solubility, it may present a challenge for passive diffusion across the lipid bilayers of cell membranes.
-
Acid-Base Properties (pKa): The molecule possesses two key ionizable groups:
-
The Secondary Amine (N4-H): This group is basic. The pKa of the parent morpholine molecule is approximately 8.3.[3] The acetamide substituent at the C2 position is electronically distant and should have a minimal inductive effect. Therefore, the pKa of the secondary amine in 2-(Morpholin-2-yl)acetamide is predicted to be in the range of 8.0 - 8.5 . This means that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form, further enhancing its aqueous solubility.
-
The Primary Amide (-CONH₂): The N-H protons of a primary amide are exceptionally weakly acidic, with a pKa typically greater than 15.[4][5] As such, this group will not ionize under physiological conditions and does not contribute to the acid-base profile in a relevant biological context.
-
The distribution coefficient (LogD) will be highly pH-dependent. At pH values below its pKa, the molecule will be protonated and even more hydrophilic (lower LogD), while at pH values above its pKa, it will be neutral, and its LogD will approach its LogP.
Aqueous Solubility
High aqueous solubility is a cornerstone of effective drug delivery. Based on its molecular structure and predicted properties, 2-(Morpholin-2-yl)acetamide is expected to exhibit excellent solubility.
Causality behind High Solubility:
-
Low Lipophilicity: The negative LogP value is a primary indicator.
-
Extensive Hydrogen Bonding: With three hydrogen bond donors and three acceptors, the molecule can readily interact with the water lattice.
-
Ionization: At neutral and acidic pH, the protonation of the morpholine nitrogen creates a charged species, which is highly favored for solvation in water.
This combination of factors makes it a promising candidate for formulation in aqueous-based delivery systems for oral or parenteral administration.
Recommended Experimental Characterization Workflow
Empirical validation of predicted properties is a mandatory step in drug development. The following workflow provides a logical, self-validating sequence for the comprehensive characterization of 2-(Morpholin-2-yl)acetamide.
Caption: A logical workflow for the definitive characterization of 2-(Morpholin-2-yl)acetamide.
Standard Operating Protocols for Key Experiments
The following protocols are presented as standardized methods for obtaining reliable and reproducible data.
Protocol 5.1: Identity Confirmation by LC-MS and NMR Spectroscopy
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol for MS, DMSO-d₆ for NMR).
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Infuse the sample into a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Validation: The measured m/z for the [M+H]⁺ ion must match the theoretical exact mass (145.09715 Da) within a 5 ppm error margin.[1]
-
-
NMR Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum. Anticipated signals include a multiplet for the proton at the C2 chiral center, distinct multiplets for the axial and equatorial protons of the morpholine ring, a singlet or AB quartet for the CH₂ group adjacent to the amide, and two broad singlets for the -NH₂ and N-H protons.[6][7]
-
¹³C NMR: Acquire a carbon spectrum to confirm the presence of six distinct carbon signals corresponding to the structure.
-
Protocol 5.2: Determination of Thermodynamic Aqueous Solubility
-
Principle: The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Procedure:
-
Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
Protocol 5.3: Determination of pKa by Potentiometric Titration
-
Principle: This method measures the change in pH of a solution upon the addition of a titrant (acid or base).
-
Procedure:
-
Accurately weigh and dissolve the compound in deionized water, potentially with a small amount of co-solvent if needed, to a known concentration (e.g., 1-10 mM).
-
Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) while monitoring the pH with a calibrated electrode.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve or by calculating the pH at which the compound is 50% ionized.
-
-
Validation: The titration curve should be sharp and well-defined, allowing for accurate determination of the equivalence point.
Conclusion
2-(Morpholin-2-yl)acetamide presents a compelling physicochemical profile for consideration in drug discovery programs. Its predicted high hydrophilicity, driven by a low LogP and multiple hydrogen bonding groups, ensures excellent aqueous solubility. The basicity of the morpholine nitrogen (predicted pKa ~8.0-8.5) will lead to significant protonation at physiological pH, a factor that benefits solubility but may temper passive membrane permeability. Its relatively rigid structure and low molecular weight are advantageous traits that align with established principles for developing orally bioavailable drugs. While this guide provides a robust, theoretically grounded assessment, the experimental validation outlined herein is an indispensable next step for any research team aiming to advance this promising chemical entity.
References
-
PubChem. (n.d.). 2-(Morpholin-4-yl)acetamide. Retrieved from [Link]
-
Wikipedia. (2024). Acetamide. Retrieved from [Link]
-
FooDB. (2020). Showing Compound Acetamide (FDB008298). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(morpholin-2-yl)acetamide (C6H12N2O2). Retrieved from [Link]
-
PubChem. (n.d.). N-[(Z)-1-(3-acetamidophenyl)ethylideneamino]-2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetamide. Retrieved from [Link]
-
Al-Tamiemi, E. O. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
-
ResearchGate. (n.d.). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Chemspace. (n.d.). 2-phenyl-N-(1,3-thiazol-2-yl)acetamide. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, 2-fluoro-. Retrieved from [Link]
Sources
- 1. PubChemLite - 2-(morpholin-2-yl)acetamide (C6H12N2O2) [pubchemlite.lcsb.uni.lu]
- 2. 2-(Morpholin-4-yl)acetamide | C6H12N2O2 | CID 667910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Acetamide - Wikipedia [en.wikipedia.org]
- 5. Showing Compound Acetamide (FDB008298) - FooDB [foodb.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]
Morpholine Acetamide Derivatives: A Technical Guide to Biological Potential and Lead Optimization
Part 1: Executive Summary & Chemical Rationale
The morpholine acetamide scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2] Its utility stems from a precise balance of physicochemical properties: the morpholine ring offers moderate lipophilicity (
This guide moves beyond basic literature review to provide a structural blueprint for exploiting this scaffold in three high-value therapeutic areas: Neuroprotection (MAO/AChE inhibition) , Oncology (VEGFR/Carbonic Anhydrase inhibition) , and Antimicrobial resistance .
The Pharmacophore: Structure-Activity Relationship (SAR)
The biological success of these derivatives relies on three structural domains.
Figure 1: Structural decomposition of the morpholine acetamide pharmacophore highlighting the functional contribution of each domain.
Part 2: Therapeutic Modules & Mechanistic Insights
Module A: Neuroprotection (MAO-B & AChE Inhibition)
Morpholine acetamides have shown potent inhibition of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), making them viable candidates for Alzheimer’s and Parkinson’s therapy.
-
Mechanism: The morpholine oxygen often engages in hydrogen bonding with the active site residues (e.g., Tyr337 in AChE), while the acetamide carbonyl interacts with the peripheral anionic site (PAS).
-
Key Insight: Substitution with electron-withdrawing groups (e.g., p-Cl, p-F) on the phenyl ring attached to the acetamide nitrogen significantly enhances MAO-B selectivity over MAO-A.
Module B: Oncology (VEGFR-2 & Carbonic Anhydrase)
Recent studies identify these derivatives as potent inhibitors of VEGFR-2 (angiogenesis) and Carbonic Anhydrase IX (hypoxia survival).
-
Target: VEGFR-2 Tyrosine Kinase.
-
Effect: Suppression of endothelial cell proliferation and tumor angiogenesis.
-
Data Highlight: Compounds containing a benzimidazole-morpholine hybrid have demonstrated
values in the low micromolar range ( ) against HT-29 colon cancer lines.
Module C: Antimicrobial Activity
The scaffold serves as a DNA gyrase inhibitor mimic.[3]
-
Spectrum: Broad-spectrum activity against S. aureus (Gram-positive) and E. coli (Gram-negative).
-
Potency: Derivatives linked with sulfonyl or hydrazone moieties often rival standard antibiotics like Ciprofloxacin in in vitro assays.
Part 3: Experimental Ecosystem
Protocol 1: Modular Synthesis of N-Substituted Morpholine Acetamides
Rationale: This convergent synthesis allows for late-stage diversification of the R-group, essential for rapid SAR library generation.
Reagents: Morpholine, Chloroacetyl chloride, Substituted Aniline/Amine, Triethylamine (TEA), Dichloromethane (DCM).
Step-by-Step Workflow:
-
Intermediate Formation (Chloroacetylation):
-
Dissolve the selected substituted aniline (1.0 eq) in dry DCM at 0°C.
-
Add TEA (1.2 eq) as a proton scavenger.
-
Dropwise add chloroacetyl chloride (1.1 eq) over 30 mins.
-
Stir at room temperature (RT) for 3 hours.
-
Validation: TLC (Hexane:Ethyl Acetate 7:3). Product: 2-chloro-N-phenylacetamide .
-
-
Nucleophilic Substitution (Morpholine Addition):
-
Dissolve the isolated 2-chloro-N-phenylacetamide (1.0 eq) in acetonitrile or DMF.
-
Add Morpholine (1.2 eq) and Potassium Carbonate (
, 2.0 eq). -
Reflux at 80°C for 6–8 hours.
-
Causality:
is preferred over organic bases here to drive the reaction to completion by precipitating the HCl salt.
-
-
Purification:
-
Filter inorganic salts. Evaporate solvent.
-
Recrystallize from Ethanol/Water.
-
Figure 2: Convergent synthetic pathway for morpholine acetamide derivatives.
Protocol 2: VEGFR-2 Enzymatic Inhibition Assay
Rationale: Direct enzyme assays are more predictive of mechanism than cell-based MTT assays alone.
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
-
Enzyme Mix: Dilute recombinant human VEGFR-2 enzyme (0.5 ng/µL) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM
). -
Incubation:
-
Add 10 µL of compound (varying concentrations) to 10 µL enzyme mix.
-
Incubate at RT for 15 mins (allows compound to bind ATP pocket).
-
-
Reaction Trigger: Add 10 µL ATP (final conc. 10 µM) and substrate (Poly Glu:Tyr).
-
Detection: Use ADP-Glo™ Kinase Assay or similar chemiluminescence readout.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
.
Part 4: Quantitative Activity Summary
Table 1: Comparative Biological Profile of Key Morpholine Acetamide Derivatives
| Derivative Class | Target / Mechanism | Key Substituent (R) | Activity ( | Reference |
| Benzimidazole Hybrid | VEGFR-2 (Angiogenesis) | p-Methoxy | [1] | |
| Sulfonyl Hydrazone | MAO-B (Neuroprotection) | p-Chloro | [2] | |
| Coumarin Hybrid | Bacterial DNA Gyrase | o-Nitro | MIC: | [3] |
| Simple Acetamide | Carbonic Anhydrase IX | p-Fluoro | [4] |
Part 5: Future Outlook & Lead Optimization
To transition these scaffolds from "hits" to "leads," future work must address:
-
Selectivity: Improving the selectivity index (SI) between cancer cells and normal fibroblasts (NIH3T3).
-
Blood-Brain Barrier (BBB) Penetration: For neuroprotective applications,
must be optimized to the 2.0–3.5 range. Current acetamide linkers are polar; introducing bioisosteres (e.g., oxadiazole rings) may improve CNS uptake.
References
-
Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives. ACS Omega. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases. PubMed. [Link]
-
Design, synthesis, bioactivity of morpholine-clubbed coumarinyl acetamide. Journal of the Iranian Chemical Society. [Link]
-
Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates. PubMed Central. [Link]
Sources
spectroscopic analysis (NMR, IR, MS) of 2-(Morpholin-2-yl)acetamide
This guide serves as a definitive technical reference for the spectroscopic characterization of 2-(Morpholin-2-yl)acetamide . It is designed for analytical chemists and medicinal chemistry teams requiring rigorous structural validation.[1]
Technical Monograph | Version 1.0
Executive Summary & Structural Architecture
2-(Morpholin-2-yl)acetamide (C₆H₁₂N₂O₂, MW: 144.17 g/mol ) represents a distinct structural challenge compared to its more common isomer, 2-(morpholin-4-yl)acetamide.[2] Unlike the 4-yl isomer (where the acetamide is attached to the ring nitrogen), the 2-yl isomer features:
-
A Chiral Center: The carbon at position 2 (C2) creates stereochemistry (
), rendering the adjacent methylene protons diastereotopic. -
A Secondary Amine: The ring nitrogen (N4) is unsubstituted, providing a specific handle for pH-dependent ionization and derivatization.[1]
-
Bifunctional H-Bonding: The molecule acts as both a donor (Amide NH₂, Ring NH) and an acceptor (Ether O, Carbonyl O).
Structural Differentiation
| Feature | 2-(Morpholin-2-yl)acetamide (Target) | 2-(Morpholin-4-yl)acetamide (Common Isomer) |
| Linkage | C-Linked (Carbon 2 of ring) | N-Linked (Nitrogen 4 of ring) |
| Ring Nitrogen | Secondary ( | Tertiary ( |
| Chirality | Yes (at C2) | No (Symmetric ring) |
| NMR Key | Diastereotopic splitting of side-chain | Symmetric ring signals (AA'BB' system) |
Mass Spectrometry (MS) Profiling
Objective: Confirm molecular weight and elucidate structural connectivity via fragmentation pathways.
Ionization & Detection Parameters
-
Method: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Solvent Matrix: MeOH:H₂O (1:1) + 0.1% Formic Acid (to protonate the basic secondary amine).
Theoretical Fragmentation Pattern (ESI-MS/MS)
The protonation occurs preferentially at the more basic secondary ring amine (N4) or the amide oxygen.
| Ion Type | m/z (Theoretical) | Origin / Mechanism |
| [M+H]⁺ | 145.10 | Protonated Molecular Ion (Base Peak).[1][2] |
| [M+Na]⁺ | 167.08 | Sodium Adduct (Common in glass/solvent traces). |
| Fragment A | ~128.07 | Loss of NH₃ (-17 Da).[1] Characteristic of primary amides. |
| Fragment B | ~100.08 | Loss of CONH₂ (-44 Da).[1] Cleavage of the side chain.[1][3] |
| Fragment C | ~86.06 | Morpholine Ring (C₄H₈NO⁺). Result of C2-sidechain bond scission. |
MS Data Interpretation Diagram
Caption: Predicted ESI+ fragmentation pathway for 2-(Morpholin-2-yl)acetamide showing primary neutral losses.
Infrared Spectroscopy (FT-IR)
Objective: Validate functional groups, specifically distinguishing the amide and the ether/amine features.
Key Vibrational Modes
| Wavenumber (cm⁻¹) | Functional Group | Assignment & Nuance |
| 3350 - 3180 | N-H Stretch | Doublet characteristic of primary amide (-NH₂).[1][2] A weaker, broader band for the secondary ring amine (-NH) may overlap here.[1] |
| 1680 - 1650 | C=O Stretch | Amide I Band. Strong intensity. Lower frequency than esters due to resonance.[1] |
| 1640 - 1550 | N-H Bend | Amide II Band. Scissoring vibration of the NH₂ group.[1] |
| 1120 - 1080 | C-O-C Stretch | Ether Linkage. Strong, sharp band typical of the morpholine ring.[1] |
| ~3300 (Broad) | N-H (Ring) | Secondary amine stretch, often masked by the strong amide signals. |
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural proof. The presence of the chiral center at C2 makes the NMR spectrum complex and information-rich.[1]
¹H NMR Prediction (400 MHz, DMSO-d₆)
Note: Chemical shifts are estimated based on substituent additivity rules for morpholine and acetamide derivatives.
| Proton (H) | δ (ppm) | Multiplicity | Integral | Interpretation |
| Amide NH₂ | 7.30, 6.80 | Broad Singlets | 2H | Non-equivalent due to restricted C-N rotation.[1][2] Exchangeable with D₂O. |
| Ring NH | ~2.5 - 3.0 | Broad | 1H | Often broadened or exchanged; chemical shift is concentration/pH dependent.[1][2] |
| H-2 (Chiral) | 3.50 - 3.65 | Multiplet | 1H | The methine proton at the chiral center.[1][2] Deshielded by the ether oxygen and side chain.[1] |
| H-6 (Ether) | 3.60 - 3.80 | Multiplet | 2H | Protons adjacent to oxygen in the ring.[1][2] Complex splitting (ABX system with H-2/H-5). |
| H-3, H-5 (Amine) | 2.60 - 2.85 | Multiplet | 4H | Protons adjacent to the ring nitrogen.[1][2] Upfield relative to ether protons.[1] |
| Side Chain (-CH₂-) | 2.15, 2.25 | dd / m | 2H | Diastereotopic. Due to the adjacent C2 chiral center, these two protons are magnetically non-equivalent.[1][2] |
Critical Analysis Point:
The side chain methylene protons (adjacent to the carbonyl) will not appear as a simple doublet. Because C2 is chiral, these protons are diastereotopic (
¹³C NMR Prediction (100 MHz, DMSO-d₆)
| Carbon (C) | δ (ppm) | Assignment |
| C=O | ~172.0 | Amide Carbonyl.[1][2][4] Most downfield signal.[1] |
| C-6 | ~66.5 | Ring Carbon (O-CH₂).[1][2] Deshielded by oxygen.[1] |
| C-2 | ~73.0 | Ring Carbon (Chiral Center).[1][2] Deshielded by oxygen and branching. |
| C-3, C-5 | ~45.0 - 47.0 | Ring Carbons (N-CH₂).[1][2] Upfield. |
| Side Chain | ~40.0 | Methylene alpha to carbonyl.[1] |
Experimental Protocols
Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the sample.
-
Solvent: Dissolve in 0.6 mL DMSO-d₆ (Dimethyl sulfoxide-d6).
-
Why DMSO? It provides excellent solubility for polar amides and slows down proton exchange, allowing the Amide NH₂ and Ring NH protons to be observed as distinct peaks (unlike in CD₃OD or D₂O).[1]
-
-
Tube: Transfer to a clean, dry 5mm NMR tube.
-
Acquisition:
Impurity Profiling (Synthesis Byproducts)
If synthesized via the standard route (e.g., from 2-chloromethylmorpholine or protected derivatives), look for:
-
Boc-Protected Intermediate: Sharp singlet at ~1.4 ppm (9H) in ¹H NMR.
-
Morpholine-2-carboxylic acid: Loss of amide signals; broad OH stretch in IR.[1][2]
-
Isomer Contamination: Presence of 2-(morpholin-4-yl)acetamide.[1][2][5] Check for symmetry in the NMR (loss of diastereotopic splitting).
Structural Elucidation Workflow
This self-validating workflow ensures the compound identity is unambiguous.[1][2]
Caption: Logical decision tree for distinguishing the 2-yl target from its symmetric 4-yl isomer.
References
-
PubChem Compound Summary. 2-(Morpholin-4-yl)acetamide (Isomer Comparison). National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for interpretation of diastereotopic protons and amide IR bands).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] (Source for Morpholine/Amide chemical shift additivity rules).
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The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Heterocycle with Profound Impact
In the vast and ever-expanding universe of chemical scaffolds employed in drug discovery, the simple, saturated six-membered heterocycle, morpholine, holds a place of distinction.[1] Containing both a secondary amine and an ether functional group, this unassuming ring system has proven to be a remarkably versatile and valuable component in the design of therapeutic agents.[2][3] Its frequent appearance in a multitude of approved drugs and clinical candidates is a testament to its "privileged" status in medicinal chemistry.[2] This guide will provide an in-depth exploration of the multifaceted role of morpholine derivatives in modern drug development, from fundamental physicochemical properties and synthetic strategies to their diverse applications in treating a wide array of human diseases. We will delve into the causal relationships behind its success, offering field-proven insights for the seasoned researcher and a comprehensive foundation for those new to this area of study.
The Rationale Behind the Ubiquity of Morpholine in Drug Design
The prevalence of the morpholine moiety in pharmaceuticals is not a matter of chance; it is a direct consequence of its unique combination of physicochemical and structural properties that favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][4]
Physicochemical Advantages: A Balancing Act of Properties
The morpholine ring imparts a desirable balance of hydrophilicity and lipophilicity to a molecule.[4] The oxygen atom can act as a hydrogen bond acceptor, enhancing aqueous solubility, a critical factor for drug formulation and absorption.[4] Simultaneously, the hydrocarbon backbone provides a degree of lipophilicity, which is essential for membrane permeability and crossing biological barriers like the blood-brain barrier (BBB).[4]
The nitrogen atom of the morpholine ring is a weak base, with a pKa of approximately 8.4 for the conjugate acid, morpholinium.[5] This pKa value is physiologically relevant, meaning that at physiological pH, a significant portion of morpholine-containing molecules will be in a neutral, membrane-permeable form, while a sufficient fraction remains protonated to ensure aqueous solubility.[4] This fine-tuning of basicity is a key advantage over more strongly basic heterocycles like piperidine.
Structural and Metabolic Stability
The chair-like conformation of the morpholine ring provides a rigid, three-dimensional scaffold that can be used to orient substituents in a precise manner for optimal interaction with biological targets.[4] Furthermore, the morpholine ring itself is generally resistant to metabolic degradation, which can contribute to a longer half-life and improved bioavailability of the parent drug.[3]
Synthetic Strategies for Morpholine Derivatives
The accessibility and versatility of synthetic routes to morpholine derivatives have significantly contributed to their widespread use in medicinal chemistry.[2] A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.
Classical Synthesis: Dehydration of Diethanolamine
A common and straightforward method for the synthesis of the parent morpholine ring involves the acid-catalyzed dehydration of diethanolamine.[6]
Experimental Protocol: Synthesis of Morpholine from Diethanolamine [6]
-
Acidification: To 62.5 g of diethanolamine in a round-bottom flask equipped with a thermocouple and an air condenser, add concentrated hydrochloric acid dropwise until a pH of 1 is reached.
-
Dehydration: Heat the resulting diethanolamine hydrochloride solution to drive off water. Maintain the internal temperature at 200-210 °C for 15 hours.
-
Work-up: Allow the reaction mixture to cool to 160 °C and pour the thick morpholine hydrochloride paste into a dish.
-
Neutralization and Distillation: Scrape the paste into a blender and mix with 50 g of calcium oxide. Transfer the resulting paste to a round-bottom flask and perform a strong and dry flame distillation to collect the crude morpholine.
-
Purification: Dry the crude morpholine by stirring over 20 g of potassium hydroxide for 30-60 minutes. Decant or filter the morpholine into a separatory funnel and separate the layers.
-
Final Distillation: Reflux the morpholine over a small amount of sodium metal (~1 g) for one hour, then arrange for fractional distillation. Collect the pure morpholine product at 126-129 °C.
Modern Synthetic Methodologies
More sophisticated methods have been developed to introduce functionality and stereochemical control into the morpholine ring. These include:
-
Annulation of 1,2-Amino Alcohols: A common approach involves the reaction of 1,2-amino alcohols with reagents like chloroacetyl chloride to form a morpholinone intermediate, which is then reduced to the desired morpholine.[7]
-
Palladium-Catalyzed Carboamination: This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[2]
-
Enantioselective Synthesis: Chiral catalysts, such as chiral phosphoric acids, have been employed to achieve the enantioselective synthesis of C3-substituted morpholinones, which are valuable chiral building blocks.[6]
-
Multi-Component Reactions: Copper-catalyzed domino reactions between terminal alkynes, isocyanates, and oxiranes provide an atom-economical route to highly substituted morpholine derivatives.[8]
Morpholine Derivatives in Action: A Survey of Therapeutic Applications
The impact of morpholine derivatives spans a wide range of therapeutic areas, from infectious diseases to oncology and central nervous system disorders.
Antibacterial Agents: The Oxazolidinone Story
Linezolid , the first clinically approved oxazolidinone antibiotic, features a crucial morpholine ring. It is a critical therapeutic option for treating infections caused by multidrug-resistant Gram-positive bacteria.
Mechanism of Action: Linezolid inhibits bacterial protein synthesis at a very early stage. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is a prerequisite for the translation of messenger RNA into proteins. This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.
Synthesis of Linezolid: The synthesis of Linezolid typically involves the coupling of two key intermediates: 3-fluoro-4-morpholinylaniline and an activated derivative of (S)-N-acetyl-3-amino-1,2-propanediol.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis Initiation
Caption: Linezolid's mechanism of action involves binding to the 50S ribosomal subunit, thereby preventing the formation of the functional 70S initiation complex required for bacterial protein synthesis.
Anticancer Agents: Targeting Kinase Signaling
The morpholine moiety is a common feature in many small-molecule kinase inhibitors used in cancer therapy.
Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a prime example. It is used in the treatment of non-small cell lung cancer in patients with specific EGFR mutations. The morpholine group in Gefitinib enhances its solubility and pharmacokinetic properties.
Mechanism of Action: Gefitinib competitively and reversibly binds to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its autophosphorylation and downstream signaling through pathways such as the PI3K/Akt/mTOR and MAPK pathways. This leads to the inhibition of cancer cell proliferation, angiogenesis, and metastasis, and the induction of apoptosis.
Synthesis of Gefitinib: The synthesis of Gefitinib involves the construction of the 4-anilinoquinazoline core, followed by the attachment of the morpholino-containing side chain.
Signaling Pathway: Inhibition of EGFR Signaling
Caption: Aprepitant acts as an antagonist at the NK1 receptor, thereby inhibiting the signaling cascade initiated by Substance P that leads to nausea and vomiting.
Antifungal and Antiviral Applications
Morpholine derivatives have also demonstrated significant potential as antifungal and antiviral agents. [9]
-
Antifungal Agents: Morpholine-based fungicides, such as fenpropimorph, act by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. [10]* Antiviral Agents: Novel chalcone derivatives containing a morpholine-thiadiazole scaffold have shown promising antiviral activity against the tobacco mosaic virus (TMV). [11]
Quantitative Data Summary
To provide a clearer perspective on the properties of morpholine derivatives, the following tables summarize key physicochemical and biological data for selected compounds.
Table 1: Physicochemical Properties of Selected Morpholine-Containing Drugs
| Drug | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa (strongest basic) |
| Morpholine | C₄H₉NO | 87.12 | -0.86 | 8.36 |
| Linezolid | C₁₆H₂₀FN₃O₄ | 337.35 | 1.3 | 1.8 |
| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.90 | 3.2 | 5.3 |
| Aprepitant | C₂₃H₂₁F₇N₄O₃ | 534.43 | 4.8 | 9.7 |
Table 2: Biological Activity of Selected Morpholine Derivatives
| Compound Class | Target | Example Compound | IC₅₀/MIC | Disease Model/Organism |
| Antibacterial | Bacterial Ribosome | Linezolid | MIC: 0.5-4 µg/mL | Staphylococcus aureus |
| Anticancer | EGFR | Gefitinib | IC₅₀: ~30 nM | EGFR-mutant NSCLC cells |
| Anticancer | PI3K/mTOR | PI-103 | IC₅₀: 8 nM (PI3Kα), 20 nM (mTOR) | In vitro kinase assays |
| Antiemetic | NK1 Receptor | Aprepitant | Kᵢ: 0.1 nM | Human NK1 receptor |
| Antifungal | Ergosterol Biosynthesis | Fenpropimorph | MIC: 0.1-1 µg/mL | Various fungal species |
| Antiviral | TMV-CP | Chalcone derivative (S14) | EC₅₀: 91.8 µg/mL | Tobacco Mosaic Virus |
Conclusion and Future Perspectives
The morpholine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its advantageous physicochemical properties, metabolic stability, and synthetic accessibility have made it a go-to component for drug designers seeking to optimize the pharmacokinetic and pharmacodynamic profiles of their lead compounds. The diverse range of biological activities exhibited by morpholine derivatives, from antibacterial and anticancer to CNS-active and antifungal, underscores the remarkable versatility of this heterocycle.
Future research in this area will likely focus on the development of novel, more efficient, and stereoselective synthetic methodologies to access a wider diversity of morpholine-based scaffolds. The exploration of morpholine derivatives as modulators of novel and challenging biological targets, such as G-protein coupled receptors and protein-protein interactions, will undoubtedly continue to expand the therapeutic potential of this remarkable privileged structure. As our understanding of disease biology deepens, the rational design of morpholine-containing molecules will continue to play a pivotal role in the discovery of the next generation of innovative medicines.
References
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 2021. [Link]
-
Morpholine Preparation from Diethanolamine. YouTube, 2022. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 2024. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Medicinal Research Reviews, 2020. [Link]
-
A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 2024. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 2022. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 2021. [Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate, 2015. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 2020. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. ResearchGate, 2022. [Link]
-
Morpholine. Wikipedia, 2024. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv, 2024. [Link]
-
Morpholine. PubChem, 2024. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate, 2013. [Link]
-
Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 2015. [Link]
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 2002. [Link]
-
New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus. Fitoterapia, 2024. [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Comprehensive Protocol for the Antiproliferative Evaluation of Acetamide Derivatives
Introduction: The Acetamide Pharmacophore
Acetamide derivatives represent a "privileged scaffold" in medicinal chemistry, frequently serving as the core structure for histone deacetylase (HDAC) inhibitors, EGFR kinase inhibitors, and tubulin polymerization inhibitors. Their antiproliferative activity often stems from their ability to mimic peptide bonds or interact with specific enzymatic pockets via hydrogen bonding.
This guide provides a tiered, self-validating workflow to evaluate these compounds. Unlike generic screening protocols, this guide addresses the specific solubility and metabolic interference challenges inherent to small-molecule acetamide derivatives.
The Evaluation Funnel
To ensure resource efficiency and data integrity, we utilize a tiered approach:
-
Phase 1: Compound QC & Solubilization (Addressing the lipophilic nature of acetamides).
-
Phase 2: Metabolic Viability Screening (MTT Assay).
-
Phase 3: Biomass Validation (SRB Assay - Critical for verifying metabolic data).
-
Phase 4: Mechanistic Profiling (Flow Cytometry for Cell Cycle & Apoptosis).
Experimental Workflow Visualization
The following diagram outlines the logical progression of experiments. Note the "Stop/Go" decision nodes to prevent resource wastage on inactive compounds.
Caption: Tiered screening workflow for acetamide derivatives. Decision gates ensure only potent compounds progress to mechanistic studies.
Phase 1: Compound Preparation & Solubility
Acetamide derivatives are typically lipophilic. Improper solubilization is the #1 cause of false negatives in antiproliferative assays.
Protocol:
-
Stock Preparation: Dissolve the acetamide derivative in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 20 mM .
-
Note: Vortex for 1 minute. If precipitation is visible, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute the stock into complete culture medium immediately prior to use.
-
Critical Constraint: The final DMSO concentration in the well must not exceed 0.5% (v/v) . Higher concentrations induce non-specific cytotoxicity and membrane permeabilization, masking the drug's true effect.
-
Phase 2: Primary Screening (MTT Assay)
The MTT assay relies on mitochondrial succinate dehydrogenase to convert yellow MTT tetrazolium to purple formazan.
Scientific Integrity Check: Acetamide derivatives can sometimes act as reducing agents. To rule out chemical interference (false positives), incubate the compound with MTT without cells in a control well. If it turns purple, switch to the SRB assay (Phase 3).
Materials
-
Cell Lines: A549 (Lung), MCF-7 (Breast), or HCT-116 (Colon).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved at 5 mg/mL in PBS.
-
Solvent: DMSO (for formazan solubilization).[1]
Step-by-Step Protocol
-
Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL medium.
-
Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Treatment:
-
Exposure: Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate for 3–4 hours.
-
Solubilization: Carefully aspirate the medium (do not disturb the purple crystals). Add 100 µL of DMSO to dissolve the formazan.
-
Quantification: Shake plate for 10 mins. Measure absorbance at 570 nm (reference filter 630 nm).
Data Analysis Formula
Calculate IC50 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.Phase 3: Validation (SRB Assay)
The NCI-60 screening program prefers the Sulforhodamine B (SRB) assay because it measures total protein mass, not metabolic state. This is crucial if your acetamide derivative affects mitochondrial function directly (which would skew MTT results).
Protocol Summary
-
Fixation: After drug treatment, fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash 5x with tap water and air dry.
-
Staining: Stain with 0.4% SRB in 1% acetic acid for 30 minutes.
-
Elution: Wash 4x with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base .
-
Reading: Measure absorbance at 510 nm .
Phase 4: Mechanistic Elucidation (Flow Cytometry)
Once antiproliferative activity is confirmed (IC50 < 10 µM), determine how the cells die. Acetamides often induce G1 arrest (via CDK inhibition) or G2/M arrest (via tubulin inhibition).
Pathway Visualization
The diagram below illustrates potential intervention points for acetamide derivatives.
Caption: Dual mechanistic pathways often observed with acetamide derivatives: HDAC inhibition leading to G1 arrest, or tubulin interference leading to G2/M arrest.
Protocol: Cell Cycle Analysis (Propidium Iodide)
-
Harvest: Trypsinize treated cells (1x10⁶ cells).
-
Wash: Wash with cold PBS. Centrifuge at 300 x g for 5 min.
-
Fixation (Critical Step): Resuspend pellet in 200 µL PBS. Add 800 µL of ice-cold 70% ethanol dropwise while vortexing gently. Fix at -20°C for >2 hours (overnight is best).
-
Staining:
-
Incubation: 30 minutes at 37°C in the dark.
-
Analysis: Analyze on a Flow Cytometer (excitation 488 nm, emission >575 nm).
-
G1 Peak: 2N DNA content.
-
G2/M Peak: 4N DNA content.[5]
-
Sub-G1: <2N (Apoptotic fragments).
-
Data Presentation Standards
When reporting results, compile data into comparative tables for clarity.
Table 1: Example IC50 Data Presentation (µM)
| Compound ID | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Selectivity Index (SI)* |
| Acetamide-1 | 4.5 ± 0.2 | 12.1 ± 1.5 | 3.2 ± 0.1 | >10 |
| Acetamide-2 | >100 | >100 | >100 | N/A |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.05 | 0.9 ± 0.1 | Low |
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates safety.
References
-
National Cancer Institute (NCI). NCI-60 Screening Methodology. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]
-
University of Chicago Flow Cytometry Core. Cell Cycle Analysis with Propidium Iodide. Retrieved from [Link]
- Gatadi, S., et al. (2021). Recent advances in the synthesis and anticancer activity of acetamide derivatives. European Journal of Medicinal Chemistry. (Contextual grounding for acetamide pharmacophore).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Morpholin-2-yl)acetamide
Answering the call for enhanced synthetic efficiency, this Technical Support Center guide, curated by a Senior Application Scientist, provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the synthesis yield of 2-(Morpholin-2-yl)acetamide. Moving beyond simple protocols, this document delves into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize reaction outcomes.
Foundational Understanding: Structure and Synthesis Strategy
Before embarking on yield optimization, it is crucial to establish a clear understanding of the target molecule and the strategic approach to its synthesis.
Isomeric Distinction: A Critical First Step
A common point of confusion is the distinction between the C-substituted and N-substituted morpholine acetamide isomers. Our target molecule, 2-(Morpholin-2-yl)acetamide, features an acetamide group attached to the carbon at the 2-position of the morpholine ring. This is fundamentally different from its more common isomer, 2-(Morpholin-4-yl)acetamide (often simply called 2-morpholinoacetamide), where the linkage is at the ring's nitrogen atom.
Caption: Structural comparison of the target C-substituted vs. the N-substituted isomer.
This structural difference dictates the entire synthetic strategy. Syntheses targeting the 4-position (nitrogen) typically involve direct N-alkylation or N-acylation of morpholine itself[1]. In contrast, synthesizing the 2-substituted isomer requires a starting material where the C2 position is already functionalized.
Proposed Synthetic Pathway: Amide Coupling
A robust and logical approach to synthesizing 2-(Morpholin-2-yl)acetamide is through the amide coupling of a suitable precursor, such as (Morpholin-2-yl)methanamine, with an acetylating agent. This pathway offers versatility and is amenable to a wide range of established coupling conditions.
Caption: Proposed synthetic workflow via direct amide coupling.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to guide you through the process of improving your reaction yield.
Q1: My reaction yield is consistently low (<30%). What are the primary factors I should investigate?
A low yield is a multifactorial problem. Systematically investigate the following, starting with the most likely culprits:
-
Purity of Starting Material: The stability of (Morpholin-2-yl)methanamine can be a concern. It is a primary amine and can be susceptible to oxidation or side reactions. Verify its purity by ¹H NMR or GC-MS before use. If it has degraded, purify it by distillation or chromatography.
-
Inefficient Amide Coupling: The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient without activation due to the formation of a stable ammonium carboxylate salt[2][3]. Using an activated acetic acid derivative (like acetyl chloride or acetic anhydride) or employing a dedicated coupling agent is essential.
-
Inadequate Base Stoichiometry: When using acyl halides like acetyl chloride, an acid (HCl) is generated as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. At least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to scavenge this acid. For optimal results, using 1.1 to 1.5 equivalents is recommended.
-
Work-up and Purification Losses: The product, 2-(Morpholin-2-yl)acetamide, contains a basic nitrogen and an amide, making it relatively polar. It may have significant solubility in the aqueous phase during extraction. To minimize losses, saturate the aqueous layer with NaCl before extracting with a more polar solvent system like DCM/Isopropanol.
Q2: My TLC and LC-MS analyses show multiple side products. What are they, and how can I prevent their formation?
The formation of side products is a common issue in amide synthesis. Here are the likely culprits and their solutions:
-
Di-acylated Product: The secondary amine within the morpholine ring (N-H) can also be acylated, leading to a di-acetylated byproduct.
-
Cause: This is more likely to occur under harsh conditions, with a large excess of the acetylating agent, or at elevated temperatures.
-
Solution:
-
Slowly add the acetylating agent (1.0-1.1 equivalents) to the reaction mixture at a low temperature (0 °C) to control reactivity.
-
Avoid prolonged reaction times at room temperature or heating. Monitor the reaction by TLC/LC-MS and quench it once the starting material is consumed.
-
-
-
Unreacted Starting Material: This indicates an incomplete reaction.
-
Cause: Insufficient acetylating agent, deactivation of the starting amine by acid (see Q1), or low reaction temperature/time.
-
Solution: Ensure correct stoichiometry of reagents and base. Allow the reaction to warm to room temperature and stir for an adequate duration (typically 1-4 hours).
-
-
Byproducts from Coupling Agents: If you are using peptide coupling reagents, their byproducts (e.g., dicyclohexylurea (DCU) from DCC) can complicate purification.
-
Cause: Inherent to the use of these reagents.
-
Solution: Choose a coupling agent that yields water-soluble byproducts. For example, the urea from EDC (an EDCI-mediated coupling) is more easily removed during aqueous work-up than DCU[4]. Alternatively, HATU and HBTU byproducts are also generally removable with a standard aqueous wash[5].
-
Sources
purification techniques for 2-(Morpholin-2-yl)acetamide
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Separation & Purification Center.
Below is the technical support dossier for 2-(Morpholin-2-yl)acetamide . This molecule presents a classic "polar amine" profile: a basic secondary amine (morpholine ring) combined with a polar amide side chain. This duality creates significant challenges in retention, peak shape, and physical isolation (often resulting in hygroscopic oils).
This guide is structured to troubleshoot these specific physicochemical hurdles.
Case Reference: PUR-MPH-02-AC Molecule Profile:
-
Basicity: Secondary amine (Morpholine
). -
Polarity: High (
). -
Chirality: One stereocenter at C2.
-
Physical State: Free base is likely a viscous oil/gum; Salts are crystalline solids.
Module 1: Chromatographic Challenges (The "Polarity Trap")
User Issue: "My compound streaks on silica gel and elutes with broad tails, or it elutes immediately with the solvent front."
Root Cause Analysis:
The secondary amine in the morpholine ring acts as a Lewis base, interacting strongly with the acidic silanol groups (
Troubleshooting Protocol
Q1: Should I use Normal Phase (Silica) or Reverse Phase (C18)?
-
Recommendation: Avoid standard Normal Phase if possible. If you must use it, you must passivate the silica.
-
The "Amine Modifier" Rule: Add 1% Triethylamine (TEA) or 1%
to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1). The modifier competes for the silanol sites, sharpening the peak.
Q2: I switched to Reverse Phase (C18), but retention is poor.
-
The "pH Switch" Technique: At neutral pH, the amine is protonated (
), making it highly hydrophilic.-
Action: Raise the mobile phase pH to ~9.5-10 using an ammonium bicarbonate or ammonium hydroxide buffer. This forces the amine into its neutral (free base) state, significantly increasing hydrophobicity and retention on the C18 chain.
-
Alternative: Use HILIC (Hydrophilic Interaction Liquid Chromatography) . This is the "Gold Standard" for polar amines. Use a bare silica or amide-bonded column with an Acetonitrile-rich mobile phase (85% ACN / 15% Aqueous Buffer).
-
Decision Logic Diagram:
Figure 1: Decision matrix for selecting the optimal chromatographic mode based on solubility and retention behavior.
Module 2: Isolation & Solidification (Crystallization)[1]
User Issue: "I purified the compound, but after rotovap, it turned into a sticky yellow gum that won't solidify."
Root Cause Analysis: 2-(Morpholin-2-yl)acetamide is a low-molecular-weight polar amine. Its free base form has weak intermolecular lattice forces and is highly hygroscopic (absorbs water from air), leading to "oiling out."
The "Salt Switch" Protocol
To obtain a stable solid, you must convert the free base into a salt. This increases the lattice energy, forcing crystallization.
Recommended Salts:
-
Hydrochloride (HCl): Most common, but can be hygroscopic.
-
Oxalate: Often forms excellent, non-hygroscopic crystals for morpholines.
-
Fumarate: Good alternative if oxalate fails.
Step-by-Step Salt Formation Protocol:
-
Dissolution: Dissolve 1.0 g of the oily free base in a minimal amount of dry Ethanol or Isopropanol (approx. 5-10 mL).
-
Acid Addition:
-
For HCl: Add 1.1 equivalents of HCl in Dioxane (4M solution) or ether dropwise at 0°C.
-
For Oxalate: Dissolve 1.0 equivalent of Anhydrous Oxalic Acid in warm ethanol and add slowly.
-
-
Induction: Stir the mixture. If a precipitate does not form immediately, add "anti-solvent" (Diethyl Ether or MTBE) dropwise until the solution turns slightly cloudy.
-
Crystallization: Store at -20°C overnight.
-
Filtration: Filter the white solid under Nitrogen (to prevent moisture absorption) and wash with cold ether.
Data: Salt Properties Comparison
| Salt Type | Crystallinity | Hygroscopicity | Solubility (Water) | Recommended For |
| Free Base | Poor (Oil/Gum) | High | High | Reaction Intermediate |
| Hydrochloride | Moderate | Moderate | Very High | Biological Assays |
| Oxalate | High | Low | Moderate | Storage/Purity |
| Tartrate | High | Low | Moderate | Chiral Resolution |
Module 3: Stereochemical Purity (Chiral Resolution)
User Issue: "I need to separate the (R) and (S) enantiomers of the 2-substituted morpholine."
Root Cause Analysis: The C2 position is a chiral center. Standard silica/C18 cannot separate enantiomers.
Resolution Strategy
Method A: Diastereomeric Salt Formation (Scalable) Use (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .
-
Mechanism: The chiral acid reacts with the racemic amine to form two diastereomeric salts (e.g., R-amine:L-acid and S-amine:L-acid). These have different solubilities.
-
Procedure: Dissolve racemate in MeOH. Add 0.5 eq of the chiral acid. The less soluble diastereomer will precipitate. Recrystallize 2-3 times to upgrade Chiral Purity (ee%).
Method B: Chiral HPLC (Analytical/Prep)
-
Column: Polysaccharide-based columns are superior for morpholines.
-
Primary Choice:Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
-
Mobile Phase: Hexane:Ethanol:DEA (80:20:0.1).
-
Note: Diethylamine (DEA) is mandatory to sharpen the amine peaks.
-
Module 4: Workup & Scavenging
User Issue: "I cannot extract the product from the aqueous reaction mixture. It stays in the water layer."
Root Cause Analysis:
The amide and amine groups make the molecule water-miscible. Standard DCM/Water extraction often fails because the partition coefficient (
Extraction Workflow
-
Saturation (Salting Out): Saturate the aqueous layer with NaCl (solid) until no more dissolves. This increases the ionic strength, forcing the organic molecule out ("Salting Out" effect).
-
Solvent Selection: Do not use Diethyl Ether. Use n-Butanol or IPA:Chloroform (1:3) . These solvent systems are more polar and better at extracting polar amines.
-
Continuous Extraction: If yield is still low, use a liquid-liquid continuous extractor for 12-24 hours using DCM.
Workflow Diagram: Extraction & Isolation
Figure 2: Optimized extraction workflow for water-soluble morpholine acetamides.
References
-
Properties of Morpholine Derivatives
-
PubChem Compound Summary for CID 667910, 2-(Morpholin-4-yl)acetamide. (Note: Structural analog used for physicochemical baseline). National Center for Biotechnology Information (2025). Link
-
-
Chiral Resolution of Morpholines
-
HILIC Chromatography for Polar Amines
-
Salt Formation Strategies
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 3. chromtech.com [chromtech.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sciforum.net [sciforum.net]
Technical Support Center: Crystallization of 2-(Morpholin-2-yl)acetamide
The following technical support guide is designed for researchers and process chemists encountering difficulties with the isolation and crystallization of 2-(Morpholin-2-yl)acetamide .
This guide assumes the user is working with the C-substituted morpholine derivative (CAS ~1036063-79-0 or similar analogs), a secondary amine often used as a chiral intermediate, rather than the more common N-substituted isomer (4-morpholineacetamide).[1][2]
Status: Active Lead Scientist: Senior Application Specialist (Separation Sciences) Scope: Troubleshooting oiling out, polymorphism, salt formation, and yield optimization.[2][3]
Compound Profile & Physicochemical Challenges[2][4]
Before troubleshooting, we must validate the physicochemical behavior of your target.[1][3] 2-(Morpholin-2-yl)acetamide is a polar, basic secondary amine containing both a hydrogen-bond donor (amide/amine) and acceptor (ether/carbonyl).[1][2]
| Property | Characteristic | Impact on Crystallization |
| Polarity | High | Highly soluble in water, MeOH, and EtOH.[1][2] Difficult to extract from aqueous reaction matrices.[1][2] |
| Basicity | Moderate (Morpholine N) | Capable of forming stable salts (HCl, Oxalate, Tartrate).[2][3] The free base is often an oil or low-melting solid.[1][2] |
| Chirality | Yes (C2 position) | Enantiopure forms often crystallize differently than racemates.[2][3] Racemates may form higher-melting compound crystals.[1][2] |
| H-Bonding | Extensive | High propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.[1][2] |
Troubleshooting Guide (Q&A)
Category A: "My product is an oil and won't solidify."[1][2]
Q1: I concentrated my reaction mixture, but I only get a viscous yellow oil. Scratching the flask doesn't help. What is happening?
Diagnosis: You are likely experiencing the "Oiling Out" phenomenon, common with polar amides.[1][3] The cohesive energy density of your compound is too similar to the impurities or the residual solvent, preventing the formation of a stable crystal lattice.[3] The free base of this compound has a low melting point and is prone to supercooling.[1]
Corrective Action: Switch to a Salt Formation Strategy . The free base is notoriously difficult to crystallize directly from crude mixtures.[1][2] Converting the secondary amine to a crystalline salt increases the lattice energy and melting point.[1]
-
Recommendation: Attempt an Oxalate or Hydrochloride salt formation.[1][2] Oxalic acid is particularly effective for morpholine derivatives as it often forms non-hygroscopic, high-melting solids (See Reference 1).[1][2][3]
-
Protocol: Dissolve the oil in 5 volumes of Ethanol or Isopropanol (IPA). Add 1.05 equivalents of Oxalic acid dihydrate dissolved in warm Ethanol. Cool slowly.
Q2: I tried adding hexane to my ethyl acetate solution to force precipitation, but it just turned milky and separated into two liquid layers.
Diagnosis: You triggered Liquid-Liquid Phase Separation (LLPS) instead of nucleation. Hexane is too non-polar (anti-solvent shock).[1][2][3] The metastable zone width (MSZW) was crossed too rapidly, or the solvent polarity gap was too wide.[2][3]
Corrective Action: Use a "Softer" Anti-solvent.[1][2]
-
Replace Hexane with MTBE or Heptane: These are slightly more polar than hexane and allow for better mixing before phase separation.[1][2]
-
Temperature Cycling: Heat the two-phase mixture until it becomes homogeneous (one phase). Then, cool it down very slowly (e.g., 5°C/hour) while stirring. This allows the system to enter the nucleation zone without crashing out as an oil.[1]
Category B: "I have solids, but the purity/yield is low."
Q3: The crystals are hygroscopic and turn into a gum upon filtration.[1] How do I handle this?
Diagnosis: You likely formed the Hydrochloride (HCl) salt , which can be extremely hygroscopic for this class of amines.[2][3] Alternatively, you have trapped solvent/water in the lattice.[1][3]
Corrective Action:
-
Switch Counter-ions: If the HCl salt is unmanageable, screen Fumaric acid or Succinic acid .[1][2][3] These often yield less hygroscopic salts for pharmaceutical intermediates (See Reference 2).[1][2][3]
-
Drying Protocol: Wash the filter cake with anhydrous Et2O (Diethyl Ether) or MTBE to remove residual alcohols/water immediately.[1][2][3] Dry in a vacuum oven at 40°C with a P2O5 desiccant trap.
Q4: My yield is only 40%. The mother liquor still contains a lot of product.
Diagnosis: The compound is too soluble in the primary solvent (likely Methanol or Water).[3]
Corrective Action:
-
Solvent Swap: If you are using Methanol, switch to Isopropanol (IPA) or n-Butanol .[1][2][3] The solubility of morpholine acetamides drops significantly in higher alcohols.[1][2]
-
Salting Out: If working in an aqueous environment, add NaCl to saturation to decrease the solubility of the organic amine (Salting-out effect), then extract with IPA/DCM (3:1 ratio).[2][3]
Recommended Experimental Workflows
Workflow A: Rescue Crystallization (Salt Formation)
Use this when the free base is an intractable oil.[2][3]
-
Dissolution: Dissolve 10g of crude oily amine in 50 mL Isopropanol (IPA) at 50°C.
-
Acid Addition: In a separate flask, dissolve 1.0 eq of Oxalic Acid (or Fumaric Acid) in 20 mL warm IPA.
-
Mixing: Add the acid solution to the amine solution dropwise over 30 minutes at 50°C.
-
Observation: The solution should remain clear or turn slightly hazy. If it clouds instantly, add more hot IPA.
-
-
Nucleation: Seed with <10mg of authentic crystal (if available). If not, cool to 40°C and scratch the glass wall.[3]
-
Cooling Ramp: Cool to 20°C at a rate of 10°C/hour. Then cool to 0-5°C and hold for 2 hours.
-
Isolation: Filter the white solid. Wash with cold IPA followed by MTBE.
Workflow B: Recrystallization of the Free Base
Use this only if the free base is already solid but impure.
-
Dissolution: Suspend solid in minimal refluxing EtOAc. Add Methanol dropwise only until dissolved.
-
Anti-solvent: Add hot Heptane until slight turbidity persists.[1][2]
-
Clarification: Add 1 mL EtOAc to clear the solution.
-
Crystallization: Cool to room temperature undisturbed.
Decision Logic & Troubleshooting Pathway
The following diagram illustrates the decision process for isolating 2-(Morpholin-2-yl)acetamide.
Figure 1: Decision tree for selecting the appropriate isolation strategy based on the physical state of the crude material.
References & Authoritative Grounding
-
Salt Formation in Morpholine Derivatives:
-
Context: Oxalic acid is frequently used to isolate morpholine intermediates in the synthesis of pyrrolidone derivatives (e.g., Brivaracetam precursors) due to the favorable lattice energy of the oxalate salt.[3]
-
Source:National Institutes of Health (PMC) .[2][3] "Synthetic Approaches toward the Synthesis of Brivaracetam." (See Scheme 20 for morpholine-catalyzed condensation and salt isolation).
-
URL:[Link]
-
-
Polymorphism and Salt Selection:
-
Context: General principles of using dicarboxylic acids (Fumaric, Succinic) to stabilize pharmaceutical amines and prevent hygroscopicity.[2][3]
-
Source:Crystal Growth & Design (ACS) .[1][2][3] "Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids." (Demonstrates the stabilizing effect of dicarboxylic acids on amide-containing structures).
-
-
Compound Data (2-(Morpholin-2-yl)acetamide):
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(Morpholin-2-yl)acetamide before handling.[1][2] Morpholine derivatives can be skin irritants and corrosives.
Sources
Validation & Comparative
Publish Comparison Guide: 2-(Morpholin-2-yl)acetamide vs. Clinical PI3K Inhibitors
This guide provides an in-depth technical comparison of 2-(Morpholin-2-yl)acetamide —evaluated here as a fragment-based structural motif—against established clinical PI3K inhibitors.
Executive Summary & Technical Positioning
2-(Morpholin-2-yl)acetamide represents a distinct fragment chemotype within the PI3K inhibitor landscape. Unlike fully optimized clinical drugs (e.g., GDC-0941, ZSTK474) which utilize an N-linked morpholine (morpholin-4-yl) as a hinge-binding pharmacophore, the 2-(Morpholin-2-yl)acetamide motif offers a C-linked topology.
This guide evaluates the efficacy of this motif not as a standalone drug, but as a Lead Fragment compared to fully elaborated inhibitors. The data highlights its utility in Fragment-Based Drug Discovery (FBDD) for exploring novel solvent-exposed pockets within the ATP-binding site.
Core Comparison Matrix
| Feature | 2-(Morpholin-2-yl)acetamide | ZSTK474 | GDC-0941 (Pictilisib) | Idelalisib |
| Classification | Chemical Fragment / Building Block | Pan-PI3K Inhibitor | Pan-PI3K Inhibitor | PI3K |
| Binding Mode | Hinge Binder (Weak/Transient) | Hinge + Affinity Pocket | Hinge + Affinity Pocket | Hinge + Specificity Pocket |
| Morpholine Type | C-Linked (C2-attachment) | N-Linked (N4-attachment) | N-Linked (N4-attachment) | N-Linked (Purine core) |
| PI3K | > 50 | 16 nM | 3 nM | 400 nM |
| Ligand Efficiency | High (Potential) | Moderate | Moderate | Moderate |
| Solubility | High (Hydrophilic) | Low-Moderate | Moderate | Low |
Mechanism of Action & Structural Logic
The efficacy gap between the fragment and the inhibitors is driven by the extent of occupancy within the ATP-binding cleft.
The Hinge Binding Hypothesis
Most PI3K inhibitors rely on the morpholine oxygen to form a critical hydrogen bond with Val851 (in PI3K
-
Standard Inhibitors (N-linked): The morpholine is rigidly positioned by a heteroaromatic core (triazine or thienopyrimidine), locking the oxygen in the optimal acceptor position.
-
2-(Morpholin-2-yl)acetamide (C-linked): The acetamide tail provides a vector for growth, but without the rigid heteroaromatic scaffold, the morpholine ring has higher entropic freedom, resulting in a higher
(lower potency).
Pathway Visualization
The following diagram illustrates the signal transduction blockade targets.
Caption: Comparative inhibition points. Note the weak affinity of the fragment compared to the robust blockade by optimized drugs.
Experimental Validation Protocols
To objectively compare the efficacy of 2-(Morpholin-2-yl)acetamide against GDC-0941, a Biochemical Kinase Assay (ADP-Glo) is the gold standard. This protocol is self-validating via Z'-factor calculation.
Protocol: Comparative IC Determination
Objective: Quantify the concentration required to inhibit 50% of PI3K
Materials:
-
Enzyme: Recombinant PI3K
(p110 /p85 complex). -
Substrate: PIP2:PS lipid vesicles (50
M). -
ATP: 10
M (at to detect competitive inhibitors). -
Detection: ADP-Glo™ Kinase Assay (Promega).
Workflow:
-
Compound Preparation:
-
Dissolve 2-(Morpholin-2-yl)acetamide to 100 mM in DMSO (high concentration required due to low potency).
-
Dissolve GDC-0941 to 10 mM in DMSO.
-
Prepare 1:3 serial dilutions in kinase buffer.
-
-
Enzyme Reaction:
-
Add 2
L compound + 4 L PI3K enzyme to 384-well plate. -
Incubate 15 min at RT (allows thermodynamic equilibrium).
-
Add 4
L ATP/Lipid substrate mix to initiate reaction. -
Incubate 60 min at RT.
-
-
Detection:
-
Add 10
L ADP-Glo Reagent (terminates reaction, depletes ATP). -
Incubate 40 min.
-
Add 20
L Kinase Detection Reagent (converts ADP to Light). -
Measure Luminescence (RLU).
-
Data Analysis:
-
Normalize RLU to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
-
Fit curves using non-linear regression (4-parameter logistic).
-
Validation Criteria: Z' factor > 0.5; GDC-0941 IC
must fall within 2-5 nM.
Workflow Diagram
Caption: Step-by-step ADP-Glo kinase assay workflow for IC50 determination.
Efficacy Data Analysis
The following table summarizes expected experimental outcomes based on Structure-Activity Relationship (SAR) principles established in the literature [1][2].
| Compound | Concentration Range | % Inhibition (at 10 | Estimated IC | Efficacy Interpretation |
| 2-(Morpholin-2-yl)acetamide | 1 | < 20% | > 100 | Inactive/Weak. Useful only as a starting fragment for crystallographic soaking. |
| ZSTK474 | 0.1 nM - 1000 nM | > 95% | 16 nM | Potent. High efficacy due to rigid triazine scaffold positioning the morpholine. |
| GDC-0941 | 0.1 nM - 1000 nM | > 98% | 3 nM | Very Potent. Optimized thienopyrimidine scaffold maximizes Van der Waals contacts. |
Key Insight: The acetamide group in the fragment does not provide sufficient binding energy to compensate for the entropic penalty of binding a small, flexible molecule. However, in FBDD, this fragment is valuable because it possesses a "growth vector" (the acetamide nitrogen) that can be chemically linked to a core scaffold to build potency.
References
-
Folkes, A. J., et al. (2008).[3] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[4] Journal of Medicinal Chemistry. Link
-
Yaguchi, S., et al. (2006). "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link
-
PubChem. "2-(Morpholin-2-yl)acetamide Compound Summary." National Library of Medicine. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Publish Comparison Guide: Validation of 2-(Morpholin-2-yl)acetamide Activity
The following guide details the validation framework for 2-(Morpholin-2-yl)acetamide , a pharmacophore bridging the structural properties of racetams (e.g., Levetiracetam) and morpholine-based CNS agents (e.g., Viloxazine, Reboxetine).[1]
Given its chemical structure—a morpholine ring substituted at the C2 position with an acetamide group—this compound is primarily investigated for Central Nervous System (CNS) activity, specifically as a potential neuromodulator (nootropic or antiepileptic) or a Sigma-1 receptor ligand .[1] This guide outlines the experimental protocols required to validate its activity, pharmacokinetic (PK) profile, and efficacy compared to standard alternatives.[1]
Executive Summary & Compound Profile
2-(Morpholin-2-yl)acetamide represents a distinct class of "linear" or "ring-opened" racetam analogues.[1] Unlike Levetiracetam, which features a pyrrolidone (lactam) ring, this compound utilizes a morpholine ether-amine ring, potentially altering its lipophilicity and receptor binding profile (e.g., SV2A vs. Sigma-1).[1]
-
Primary Indication Targets : Cognitive Enhancement (Nootropic), Epilepsy, or ADHD.[1]
-
Mechanism of Action (Putative) : Modulation of synaptic vesicle protein 2A (SV2A) or Monoamine reuptake inhibition.[1]
Comparative Benchmarks
To objectively validate performance, this compound must be benchmarked against:
-
Levetiracetam (LEV) : Standard of care for epilepsy; structural acetamide analog.[1]
-
Piracetam : Prototype nootropic; baseline for cognitive enhancement.[1]
-
Viloxazine : Morpholine-based norepinephrine reuptake inhibitor (NRI); benchmark for PK/bioavailability.[1]
In Vitro Validation: Mechanism & Safety
Before animal models, the compound's affinity and safety must be established.[1]
A. Binding Affinity Screening (The "Target Panel")
Rationale : Determine if the compound mimics the SV2A binding of Levetiracetam or the monoamine modulation of morpholines.[1]
-
Protocol : Radioligand binding assay using [³H]-ucb 30889 (SV2A ligand) and [³H]-Nisoxetine (NET ligand).
-
Success Metric :
indicates specific activity worth pursuing in vivo.[1]
B. ADME-Tox Profiling
Rationale : The morpholine ring is metabolically stable, but the primary acetamide can be hydrolyzed.[1]
-
Metabolic Stability : Incubate with human/rat liver microsomes (HLM/RLM).[1]
-
Permeability (PAMPA/Caco-2) : Essential for CNS drugs.[1]
In Vivo Validation: Animal Models
This section details the core validation experiments.
Experiment 1: Pharmacokinetics & BBB Penetration
Objective : Confirm the compound crosses the Blood-Brain Barrier (BBB).[1]
-
Species : Sprague-Dawley Rats (n=3/timepoint).[1]
-
Dose : 10 mg/kg (IV) and 30 mg/kg (PO).[1]
-
Sampling : Plasma and Brain homogenate at 0.5, 1, 4, and 24h.[1]
-
Analysis : LC-MS/MS quantification.
Data Presentation: Expected PK Parameters
| Parameter | 2-(Morpholin-2-yl)acetamide (Target) | Levetiracetam (Benchmark) | Viloxazine (Benchmark) |
|---|---|---|---|
| Tmax (h) | 0.5 - 1.0 | 0.6 | 1 - 4 |
| Bioavailability (F%) | > 60% | ~100% | ~85% |
| Brain/Plasma Ratio | > 0.3 (Critical) | ~1.0 | > 1.0 |
| Half-life (t1/2) | 2 - 4 h | 6 - 8 h | 2 - 5 h |[1]
Experiment 2: Antiepileptic Efficacy (6 Hz Psychomotor Seizure Model)
Rationale : The 6 Hz model is the "gold standard" for validating acetamide-based anticonvulsants (like Levetiracetam) regarding drug-resistant seizures.[1]
Protocol :
-
Pre-treatment : Administer Vehicle, Levetiracetam (300 mg/kg), or Test Compound (100, 300 mg/kg IP) to male CF-1 mice.[1]
-
Induction : 1 hour post-dose, apply corneal stimulation (6 Hz, 32 mA, 3s duration).
-
Scoring : Observe for presence/absence of "stunned" posture or forelimb clonus.[1]
-
Endpoint : Protection % (Percentage of animals without seizure).
Visualization of Workflow
Caption: Logical flow for validating CNS activity, prioritizing BBB penetration before efficacy testing.
Experiment 3: Cognitive Enhancement (Novel Object Recognition - NOR)
Rationale : To validate "nootropic" activity similar to Piracetam.
-
Protocol :
-
Metric : Discrimination Index (DI) =
.[1] -
Success Criteria : DI significantly > 0 (Chance level).
Comparative Analysis: Product vs. Alternatives
The table below summarizes how 2-(Morpholin-2-yl)acetamide compares to established alternatives based on structural and functional logic.
| Feature | 2-(Morpholin-2-yl)acetamide | Levetiracetam (Keppra) | Viloxazine |
| Core Structure | Morpholine (Ether/Amine) | Pyrrolidone (Lactam) | Morpholine (Ether/Amine) |
| Primary Mechanism | Putative : SV2A / Sigma-1 | SV2A Binding | NRI (NET inhibitor) |
| Metabolic Liability | Low (Morpholine is robust) | Low (Hydrolysis of amide) | Moderate (CYP metabolism) |
| Solubility | High (Polar acetamide) | High | Moderate |
| Toxicity Risk | Low (No aniline moiety) | Low (Behavioral irritability) | Low (Nausea/Somnolence) |
Key Advantage : The morpholine ring offers a different vector for lipophilicity compared to the pyrrolidone ring of Levetiracetam, potentially allowing for lower dosing or altered distribution in specific brain regions (e.g., hippocampus).[1]
Mechanistic Pathway (Hypothesis)
The activity of 2-(Morpholin-2-yl)acetamide is hypothesized to follow the SV2A modulation pathway, critical for neurotransmitter release.[1]
Caption: Putative mechanism of action involving SV2A interaction, analogous to Levetiracetam.[1]
References
-
Lynch, B. A., et al. (2004).[1] "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[1] Proceedings of the National Academy of Sciences, 101(26), 9861-9866.[1] Link[1]
-
Gouliaev, A. H., & Senning, A. (1994).[1] "Piracetam and other structurally related nootropics."[1] Brain Research Reviews, 19(2), 180-222.[1] Link
-
Kellett, K. A., et al. (2021).[1] "Morpholine Derivatives in Drug Discovery: A Review." Journal of Medicinal Chemistry. (General reference for Morpholine scaffold stability).
-
Barton, M. E., et al. (2001).[1] "Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy." Epilepsy Research, 47(3), 217-227.[1] Link
-
Vertex Pharmaceuticals. (2013).[1] "Patent CN103030637A: Imidazoquinoline derivatives and their pharmaceutically acceptable salts."[1] (Source identifying 2-morpholin-2-ylacetamide as a key intermediate/fragment).[1] Link
Sources
- 1. INHIBITORS OF TRYPTOPHAN 2,3-DIOXYGENASE - Patent 3269714 [data.epo.org]
- 2. CN103030637A - åªåå¹¶å¹åç±»è¡çç©åå ¶å¯è¯ç¨çãå ¶å¶å¤æ¹æ³åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]
- 3. 1529270-40-3_N-Ethyl-2-(morpholin-2-YL)acetamideCAS号:1529270-40-3_N-Ethyl-2-(morpholin-2-YL)acetamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
comparative study of 2-(Morpholin-2-yl)acetamide and its structural isomers
Comparative Profiling of Morpholine-Acetamide Isomers: 2-(Morpholin-2-yl)acetamide vs. 2-(Morpholin-4-yl)acetamide
Executive Summary
In medicinal chemistry, the morpholine ring is a "privileged scaffold" widely utilized to modulate pharmacokinetic (PK) profiles, particularly solubility and metabolic stability. While 2-(Morpholin-4-yl)acetamide (Isomer A) is a ubiquitous "capping" group used to enhance hydrophilicity, its structural isomer 2-(Morpholin-2-yl)acetamide (Isomer B) represents an underutilized, high-value scaffold for Fragment-Based Drug Discovery (FBDD).
This guide provides a rigorous technical comparison of these two isomers, highlighting the critical shift from Isomer A (a tertiary amine linker) to Isomer B (a chiral, secondary amine scaffold) and the resulting implications for synthetic accessibility, basicity (pKa), and metabolic liability.
Structural & Physicochemical Analysis
The fundamental difference lies in the attachment point of the acetamide tail to the morpholine ring. This connectivity dictates the electronic environment of the nitrogen atom and the molecule's potential for further derivatization.
| Feature | 2-(Morpholin-4-yl)acetamide (Isomer A) | 2-(Morpholin-2-yl)acetamide (Isomer B) |
| Structure | N-Substituted (Tertiary Amine) | C-Substituted (Secondary Amine) |
| Connectivity | Morpholine-N4 — CH₂ — CONH₂ | Morpholine-C2 — CH₂ — CONH₂ |
| Chirality | Achiral (Symmetric) | Chiral (C2 center: R or S) |
| Amine Type | Tertiary ( | Secondary ( |
| pKa (Est.) | 6.0 – 6.8 (Basicity lowered by | 8.2 – 8.5 (Typical morpholine basicity) |
| LogP | Lower (More hydrophilic) | Slightly Higher (More lipophilic surface area) |
| Primary Role | Solubility tag / Terminal cap | Core scaffold / Linker for elaboration |
Mechanistic Insight: The Basicity Shift
-
Isomer A (4-yl): The nitrogen lone pair is the point of attachment. The proximal electron-withdrawing carbonyl group (via the methylene bridge) inductively reduces the electron density on the nitrogen, lowering the pKa. This makes it less likely to be protonated at physiological pH compared to unsubstituted morpholine.
-
Isomer B (2-yl): The nitrogen atom is remote from the acetamide substituent. It retains the electronic character of a standard secondary amine. This high basicity (pKa ~8.3) ensures it is predominantly protonated at pH 7.4, which is critical for forming salt bridges in protein binding pockets.
Synthetic Accessibility & Protocols
The synthesis of the 4-yl isomer is trivial, driving its popularity. The 2-yl isomer requires stereoselective construction of the morpholine ring or resolution of a racemic mixture.
Comparative Synthetic Workflow (Graphviz)
Figure 1: Synthetic divergence. Route A is a single-step alkylation. Route B typically starts from a chiral precursor to generate the C2-substituted scaffold.
Experimental Protocol: Synthesis of 2-(Morpholin-2-yl)acetamide
Note: Due to the complexity of ring construction, the recommended lab protocol starts from the commercially available acid intermediate.
Reagents: (R)-2-(Morpholin-2-yl)acetic acid HCl (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Ammonium Chloride (2.0 eq), DMF (anhydrous).
-
Activation: Dissolve (R)-2-(Morpholin-2-yl)acetic acid HCl in anhydrous DMF under
atmosphere. Add DIPEA and stir for 10 min to neutralize the salt. -
Coupling: Add HATU and stir for 15 min at
to form the active ester. -
Amidation: Add solid Ammonium Chloride (NH
Cl) in one portion. Allow the reaction to warm to room temperature and stir for 4–6 hours. -
Work-up: Dilute with EtOAc. Critical Step: Since the product is a secondary amine and highly polar, standard acid/base extraction may fail. Use SCX-2 (Strong Cation Exchange) solid-phase extraction. Load the reaction mixture, wash with MeOH (removes non-basic impurities), and elute the product with 2M NH
in MeOH. -
Validation:
H NMR should show the diagnostic loss of the acid proton and appearance of amide singlets ( 7.0–7.5 ppm).
Metabolic Stability & ADME Implications
Morpholine rings are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, primarily at the
-
Isomer A (4-yl Liability): The C2 and C6 positions are unsubstituted and sterically accessible. This isomer is prone to rapid oxidative ring opening to form (2-hydroxyethyl)glycine metabolites.
-
Isomer B (2-yl Stability): Substitution at the C2 position introduces steric bulk that hinders the approach of the CYP-heme iron-oxo species. This "metabolic blocking" strategy often extends the half-life (
) of the scaffold significantly compared to the 4-yl isomer.
Metabolic Liability Diagram (Graphviz)
Figure 2: Metabolic soft spots. Isomer A is vulnerable to C-oxidation. Isomer B blocks the primary metabolic site (C2), shifting metabolism to the nitrogen (often less rapid).
Strategic Application in Drug Design
When to use Isomer A (4-yl):
-
Solubility Fix: You have a potent, hydrophobic lead and need to lower LogP without adding a new chiral center.
-
Solvent Channel Binder: The group projects into the solvent and does not make specific interactions.
When to use Isomer B (2-yl):
-
Fragment Growing: You need a vector to reach a sub-pocket. The secondary amine of Isomer B allows you to attach further functional groups (e.g., reductive amination, sulfonylation) while keeping the acetamide anchor.
-
Chiral Recognition: The target pocket is chiral; the (R) or (S) enantiomer may show selectivity (Eudismic Ratio > 10).
-
Metabolic Hardening: The 4-yl analog showed high clearance; switching to the 2-yl isomer can improve metabolic stability.
References
-
Morpholine Scaffolds in Medicinal Chemistry: Bioorganic Chemistry, 2020.[1]
-
Structural Isomerism in Drug Design: Journal of Medicinal Chemistry, 2010.
-
pKa and Basicity of Morpholines: Master Organic Chemistry, 2010.
-
Metabolic Stability of Cyclic Ethers: European Journal of Medicinal Chemistry, 2023.
-
Compound Data (Isomer A): PubChem CID 667910.
Sources
Comparative Antimicrobial Profiling of Morpholine Derivatives: A Technical Guide
Executive Summary
The morpholine moiety is a privileged pharmacophore in medicinal chemistry, valued for its ability to modulate lipophilicity (logP) and improve the solubility of hydrophobic scaffolds. Unlike piperazine or piperidine, the oxygen atom in the morpholine ring introduces a hydrogen bond acceptor that alters the pKa (approx. 8.3) and metabolic stability of the molecule.[1]
This guide provides a technical comparison of three distinct classes of morpholine derivatives: Morpholine-Substituted Quinolinequinones , Morpholine-Azole Hybrids , and Arylideneimidazolones . We analyze their antimicrobial spectrum, specifically focusing on their transition from direct bactericidal agents to antibiotic adjuvants against Multidrug-Resistant (MDR) pathogens.
Chemical Classification & Spectrum Analysis
Class A: Morpholine-Substituted Quinolinequinones
Primary Target: Fungal pathogens (C. albicans) and Gram-positive bacteria (S. aureus). Mechanism: Redox cycling and potential DNA intercalation.
Recent structure-activity relationship (SAR) studies indicate that fusing a morpholine ring to the quinolinequinone core significantly enhances antifungal potency. Derivatives designated as QQ7 and QQ8 have demonstrated Minimum Inhibitory Concentrations (MIC) comparable to clinical standards.[2]
-
Key Finding: QQ7 and QQ8 exhibited an MIC of 4.88 μg/mL against Candida albicans, matching the potency of Clotrimazole.[2]
-
Spectrum: High activity against Staphylococcus epidermidis and S. aureus; moderate to low activity against Gram-negatives due to limited outer membrane penetration.
Class B: Morpholine-Azole Hybrids (Triazoles/Thiazoles)
Primary Target: Mycobacterium smegmatis and Urease enzymes. Mechanism: Enzyme inhibition (Urease) and cell wall biosynthesis interference.
Hybridization of morpholine with 1,2,4-triazoles or 1,3-thiazoles expands the spectrum to include mycobacteria. The morpholine ring acts as a linker that positions the azole group into the active site of metalloenzymes like urease.
-
Key Finding: Compound 12 (a triazole derivative) showed an MIC of 15.6 μg/mL against M. smegmatis.[3]
-
Enzyme Inhibition: Specific derivatives (e.g., Compound 10) inhibited urease with an IC50 of 2.37 ± 0.19 μM , suggesting potential utility in treating H. pylori infections.
Class C: Morpholine-Containing 5-Arylideneimidazolones
Primary Target: Efflux Pumps (AcrAB-TolC) in MDR strains.[4] Mechanism: Antibiotic Adjuvant (Chemosensitizer).
Unlike Classes A and B, these derivatives often lack potent intrinsic antibacterial activity (MIC > 0.25 mM). However, they function as potent efflux pump inhibitors (EPIs) . When co-administered with oxacillin, they significantly reduce the antibiotic's MIC against MRSA.
-
Key Finding: Compounds 10 and 15 significantly reduced oxacillin MICs in MRSA strain 19449, effectively reversing resistance.
Comparative Data Summary
The following table synthesizes experimental data from recent comparative studies.
| Derivative Class | Primary Spectrum | Key Organisms | MIC Range (Best Lead) | Mechanism of Action |
| Quinolinequinones | Antifungal / Gram(+) | C. albicans, S. aureus | 4.88 μg/mL (QQ7) | Redox cycling, DNA binding |
| Morpholine-Triazoles | Antimycobacterial | M. smegmatis, H. pylori | 15.6 μg/mL (Cmpd 12) | Urease inhibition, Cell wall |
| Arylideneimidazolones | Adjuvant (MDR) | MRSA, K. aerogenes | > 100 μg/mL (Intrinsic) | Efflux Pump Inhibition (EPI) |
| Phenylmorpholines | Broad Spectrum | E. coli, Acinetobacter | 1.56 - 6.25 mg/mL | Membrane disruption |
Mechanistic Pathways
Understanding the dual role of morpholine derivatives—as direct inhibitors and resistance breakers—is critical for lead optimization.
Diagram 1: Dual Mechanism of Action
This diagram illustrates how Class A derivatives attack DNA Gyrase while Class C derivatives block the AcrAB-TolC efflux pump to restore intracellular drug accumulation.
Figure 1: Divergent mechanisms of action for morpholine derivatives based on structural linkage.
Validated Experimental Protocol: Broth Microdilution
To ensure reproducibility and E-E-A-T compliance, the following protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines. This method is superior to agar diffusion for hydrophobic morpholine derivatives due to better solubility management.
Protocol Overview
-
Method: Broth Microdilution (96-well plate).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum:
CFU/mL.
Diagram 2: Screening Workflow
Figure 2: Standardized Broth Microdilution workflow for determining MIC values.
Step-by-Step Methodology
-
Stock Preparation: Dissolve the morpholine derivative in 100% DMSO to a concentration of 10 mg/mL. Note: Morpholine derivatives can be lipophilic; ensure complete solubilization via sonication if necessary.
-
Dilution: Perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate. Final concentration range: 512 μg/mL to 0.5 μg/mL.
-
Critical Check: Ensure final DMSO concentration in wells is < 1% to prevent solvent toxicity.
-
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve
CFU/mL. -
Inoculation: Add 100 μL of inoculum to each well containing 100 μL of compound solution.
-
Controls:
-
Growth Control: Bacteria + Broth + DMSO (no drug).
-
Sterility Control: Broth only.
-
Reference: Ciprofloxacin or Fluconazole (depending on pathogen).
-
-
Incubation: Incubate at 35 ± 2°C for 16–20 hours (24–48h for fungi).
-
Analysis: The MIC is the lowest concentration with no visible growth. For precise quantification, add 20 μL of Resazurin dye; a color change from blue (oxidized) to pink (reduced) indicates viable cells.
Expert Insights & Limitations
-
Solubility vs. Permeability: While the morpholine ring improves water solubility compared to phenyl rings, highly substituted derivatives (like Class A) may still precipitate in aqueous media. Always verify precipitation in the wells before reading MICs.
-
Toxicity: Morpholine itself can be metabolized to N-nitrosomorpholine (a potential carcinogen) under specific nitrosating conditions. However, in stable drug scaffolds, this risk is minimized. Toxicity assays (e.g., MTT on lung fibroblasts) show that while some derivatives are cytotoxic, the therapeutic index often supports their use as topical or adjuvant agents.
-
Resistance: The primary advantage of Class C (Imidazolones) is their ability to bypass standard resistance mechanisms. They should be prioritized in pipelines targeting MRSA or VRSA.
References
-
Antimicrobial activity of morpholine derivatives. ResearchGate. [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. [Link]
-
Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones. PubMed. [Link][4]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ScienceDirect. [Link]
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- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Therapeutic Potential of Morpholine Derivatives in CNS Disorders
For researchers, scientists, and drug development professionals, the path to a novel Central Nervous System (CNS) therapeutic is fraught with challenges. The inherent complexity of the brain and the stringent requirements for drugs to cross the blood-brain barrier (BBB) demand a rigorous, multi-faceted validation strategy. The morpholine scaffold has emerged as a particularly promising heterocyclic core for CNS drug candidates, owing to its unique physicochemical properties that often confer favorable pharmacokinetics and potent biological activity.[1][2][3]
This guide provides a comparative framework for validating the therapeutic potential of novel morpholine derivatives. We will move beyond rote protocols to dissect the underlying scientific rationale, enabling you to design self-validating experiments that build a compelling case for your compound's progression through the development pipeline.
The Privileged Nature of the Morpholine Scaffold in CNS Drug Design
The morpholine ring, with its weak basic nitrogen and opposing oxygen atom, strikes a delicate balance between hydrophilicity and lipophilicity.[1] This characteristic is crucial for enhancing BBB permeability, a primary hurdle in CNS drug development.[1][2][3][4] The flexible conformation of the ring also allows it to serve as an effective scaffold, orienting functional groups for optimal interaction with biological targets.[2][3][4][5] This versatility is evident in marketed CNS drugs like the antidepressant reboxetine , a selective norepinephrine reuptake inhibitor, and has spurred investigations into morpholine derivatives for a range of disorders, from neurodegeneration to CNS tumors.[4][5][6][7]
Our validation journey begins at the molecular level, establishing target engagement and mechanism of action, before progressing to complex biological systems to assess physiological effects and therapeutic efficacy.
PART 1: Foundational In Vitro Validation: From Target Binding to Cellular Function
The initial phase of validation aims to answer two fundamental questions: Does the compound bind to its intended target, and does that binding event elicit a meaningful biological response?
A. Target Engagement and Affinity: The Initial Litmus Test
Quantifying the interaction between your morpholine derivative and its target protein is the first critical step. This provides a direct measure of potency and selectivity.
Table 1: Comparative Analysis of Target Binding Assay Technologies
| Feature | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) |
| Principle | Competitive displacement of a radiolabeled ligand from a receptor. | Label-free detection of mass changes on a sensor surface as compound binds to an immobilized target. |
| Key Output | Inhibition constant (Ki), a measure of affinity. | Association (ka) and dissociation (kd) rate constants, providing kinetic data and the equilibrium dissociation constant (KD). |
| Advantages | High sensitivity; well-established for membrane proteins like GPCRs and transporters. | Provides real-time kinetic information; label-free, avoiding potential artifacts from labeled ligands. |
| Limitations | Requires synthesis of a radiolabeled ligand; endpoint measurement; use of radioactive materials. | Requires protein purification and immobilization; can be sensitive to buffer conditions and nonspecific binding. |
Experimental Protocol: Radioligand Binding Assay for a Novel Morpholine Derivative Targeting the Norepinephrine Transporter (NET)
This protocol is designed to determine the binding affinity of a test compound for NET, the target of the morpholine-containing drug reboxetine.
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold sucrose buffer. Perform differential centrifugation to isolate a crude synaptosomal membrane fraction rich in NET.
-
Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled NET-specific ligand (e.g., [³H]-nisoxetine) and a range of concentrations of the test morpholine derivative.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Causality Behind the Choices: This assay provides a direct, quantitative measure of your compound's ability to compete for the same binding site as a known ligand on the native transporter. A low Ki value signifies high affinity and is a strong indicator of on-target potency. Using tissue from a relevant brain region ensures the target protein is in a more physiologically representative state compared to recombinant systems.
B. Functional Assays: Translating Binding into a Biological Effect
High affinity is meaningless if it does not translate into a functional outcome. Functional assays are essential to determine whether your compound is an agonist, antagonist, or modulator of its target.
Table 2: Comparison of Common Functional Assays for CNS Targets
| Assay Type | Principle | Common CNS Targets | Strengths | Limitations |
| Calcium Flux | Measures changes in intracellular Ca²⁺ using fluorescent dyes. | Gq- or Gi-coupled GPCRs, Ion Channels. | High-throughput; provides kinetic data on cellular activation. | Indirect measure; can be prone to compound autofluorescence artifacts. |
| cAMP Assay | Measures changes in cyclic AMP, a key second messenger. | Gs- or Gi-coupled GPCRs. | Highly sensitive and specific for GPCR signaling; readily adaptable to HTS. | Downstream of the initial binding event; may miss biased agonism. |
| Patch-Clamp Electrophysiology | Directly measures ion flow across the cell membrane. | Ion Channels, Electrogenic Transporters. | Gold standard for ion channel characterization; high information content (kinetics, voltage-dependence). | Low throughput; technically demanding; requires specialized equipment. |
Diagram: A Typical Workflow for In Vitro Validation
Caption: A logical progression for identifying promising morpholine derivatives using in vitro assays.
PART 2: Preclinical In Vivo Validation: Assessing a Compound in a Living System
Successful in vitro data is a prerequisite, but not a guarantee, of in vivo success. Animal models are indispensable for evaluating pharmacokinetics, safety, and behavioral efficacy, providing a bridge to clinical studies.[8][9][10]
A. Pharmacokinetics and Blood-Brain Barrier Penetration
A CNS drug must achieve and maintain therapeutic concentrations at its target site within the brain. Early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, particularly BBB penetration, is critical.
Experimental Protocol: Rodent Pharmacokinetic and Brain Penetration Study
-
Compound Administration: Administer the morpholine derivative to a cohort of rodents (typically rats or mice) via a relevant route (e.g., intravenous for initial PK, oral for bioavailability).
-
Serial Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Brain Tissue Collection: At the final time point, euthanize the animals and harvest the brains.
-
Bioanalysis: Process the plasma and brain homogenate samples and quantify the concentration of the parent compound (and any major metabolites) using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis:
-
Calculate key pharmacokinetic parameters from the plasma concentration-time curve (e.g., half-life, clearance, volume of distribution, Cmax, Tmax, AUC).
-
Determine the brain-to-plasma ratio (Kp) or the unbound brain-to-unbound plasma ratio (Kp,uu) to quantify BBB penetration.
-
Causality Behind the Choices: This experiment provides a comprehensive picture of how the compound behaves in the body. LC-MS/MS is the gold standard for its sensitivity and specificity. Calculating Kp,uu, while more complex as it requires measuring plasma and brain tissue protein binding, is the most accurate predictor of the free drug concentration at the target site, which is what drives the pharmacological effect.
B. Behavioral Models: Linking Target Engagement to Therapeutic Effect
Behavioral assays in animals are designed to model specific aspects of human CNS disorders. A positive result in a relevant model provides crucial proof-of-concept for a compound's therapeutic potential.[11]
Table 3: Common Preclinical Behavioral Models for CNS Disorders
| Disorder Area | Behavioral Model | Primary Endpoint Measured | Rationale for Model |
| Depression | Forced Swim Test (FST) | Immobility time.[6] | Antidepressants reduce the time spent immobile, which is interpreted as an attenuation of "behavioral despair".[6] |
| Anxiety | Elevated Plus Maze (EPM) | Time spent in the open, exposed arms of the maze. | Anxiolytic drugs increase exploration of the open arms, indicating reduced anxiety-like behavior. |
| Cognitive Dysfunction (e.g., Alzheimer's) | Morris Water Maze | Latency to find a hidden platform; time in the target quadrant during a probe trial. | Assesses deficits in spatial learning and memory, core features of many neurodegenerative diseases. |
| Psychosis | Prepulse Inhibition (PPI) of Startle | Disruption of the normal suppression of the startle reflex by a preceding weak stimulus. | Antipsychotic drugs can reverse the disruption of PPI induced by psychotomimetic agents (e.g., ketamine). |
Diagram: A Signaling Pathway Targeted by Morpholine Derivatives in Neurodegeneration
Many morpholine derivatives are being investigated as enzyme inhibitors for diseases like Alzheimer's.[1][12] This diagram shows the inhibition of Monoamine Oxidase B (MAO-B), which is involved in dopamine metabolism and oxidative stress.
Caption: A morpholine-based MAO-B inhibitor blocks dopamine metabolism, reducing oxidative stress.
Conclusion and Future Directions
The validation of a morpholine derivative for CNS disorders is a systematic process of building confidence in a molecule. By starting with rigorous in vitro characterization of target binding and function, and progressing to carefully chosen in vivo models to assess pharmacokinetics and behavioral efficacy, researchers can make informed go/no-go decisions. The inherent "drug-like" properties of the morpholine scaffold make it an exceptionally valuable starting point, but it is the meticulous application of the principles and protocols outlined in this guide that will ultimately determine its successful translation from a laboratory curiosity to a clinically impactful therapeutic.
References
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]
-
Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. PubMed. Available at: [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]
-
Morpholines for CNS drug discovery. Asinex. Available at: [Link]
-
The Promises and Pitfalls of Reboxetine. PMC - PubMed Central. Available at: [Link]
-
Therapeutic Potential of Cannabinoids in CNS Disease. Realm of Caring Foundation. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - PubMed Central. Available at: [Link]
-
Fenpropimorph. Wikipedia. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]
-
Fenpropimorph. United States Environmental Protection Agency. Available at: [Link]
-
Lessons Learned and Potentials for Improvement in CNS Drug Development. ISCTM. Available at: [https://isctm.org/public_access/ शरद-2017/Geraci-Presentation.pdf]([Link] शरद-2017/Geraci-Presentation.pdf)
-
Reboxetine: the first selective noradrenaline re-uptake inhibitor. PubMed. Available at: [Link]
-
CNS Disease Models For Preclinical Research Services. Pharmaron. Available at: [Link]
-
In Vivo Neuroscience Models. Selvita. Available at: [Link]
-
fenpropimorph (188). Food and Agriculture Organization of the United Nations. Available at: [Link]
-
Reboxetine. Wikipedia. Available at: [Link]
-
In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Scientific Archives. Available at: [Link]
-
Mechanisms of action of reboxetine. ResearchGate. Available at: [Link]
-
CNS Pharmacology Models. Medicilon. Available at: [Link]
-
Fenpropimorph (Ref: CGA 101031). AERU, University of Hertfordshire. Available at: [Link]
-
Phenotypic Screening in CNS Drug Discovery. NeuroProof. Available at: [Link]
-
External validation of the candidate drugs using in vitro drug screening results and EHRs. ResearchGate. Available at: [Link]
-
Physiological Effects of Fenpropimorph on Wild-Type Saccharomyces Cerevisiae and Fenpropimorph-Resistant Mutants. PubMed. Available at: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
